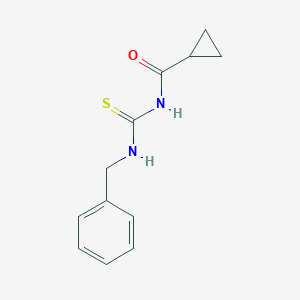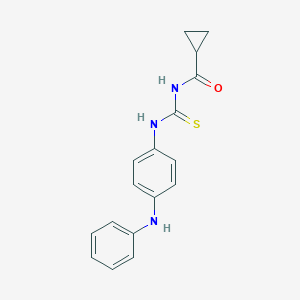![molecular formula C19H26N2O4S B320740 N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4,5-trimethoxybenzoyl)thiourea](/img/structure/B320740.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4,5-trimethoxybenzoyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4,5-trimethoxybenzoyl)thiourea is a complex organic compound with a molecular formula of C19H26N2O4S This compound is characterized by the presence of a cyclohexene ring, a carbamothioyl group, and a trimethoxybenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4,5-trimethoxybenzoyl)thiourea typically involves multiple steps. One common method starts with the preparation of the cyclohexene derivative, which is then reacted with an appropriate isothiocyanate to form the carbamothioyl intermediate. This intermediate is subsequently coupled with 3,4,5-trimethoxybenzoic acid under suitable conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4,5-trimethoxybenzoyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of the carbamothioyl group to an amine.
Substitution: The aromatic ring in the trimethoxybenzamide moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous conditions.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); often carried out in the presence of a catalyst or under acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
科学的研究の応用
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4,5-trimethoxybenzoyl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4,5-trimethoxybenzoyl)thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-{[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl-3,4,5-trimethoxybenzamide
- Methylcyclohexane
- Noble gas compounds
Uniqueness
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4,5-trimethoxybenzoyl)thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C19H26N2O4S |
|---|---|
分子量 |
378.5 g/mol |
IUPAC名 |
N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C19H26N2O4S/c1-23-15-11-14(12-16(24-2)17(15)25-3)18(22)21-19(26)20-10-9-13-7-5-4-6-8-13/h7,11-12H,4-6,8-10H2,1-3H3,(H2,20,21,22,26) |
InChIキー |
VBOLGUQHFANDLL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NCCC2=CCCCC2 |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NCCC2=CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-CYCLOPROPANECARBONYL-1-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}THIOUREA](/img/structure/B320657.png)
![methyl 2-({[(cyclopropylcarbonyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B320658.png)

![2-(4-bromophenoxy)-N-[(4-phenoxyphenyl)carbamothioyl]acetamide](/img/structure/B320662.png)
![N-benzyl-4-({[(cyclohexylcarbonyl)amino]carbothioyl}amino)-N-methylbenzenesulfonamide](/img/structure/B320663.png)
![N-(cyclohexylcarbonyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B320666.png)
![N-(cyclohexylcarbonyl)-N'-[4-(pyrrolidin-1-ylsulfonyl)phenyl]thiourea](/img/structure/B320668.png)
![N-[(4-bromophenoxy)acetyl]-N'-[3-(hydroxymethyl)phenyl]thiourea](/img/structure/B320671.png)
![N-[(4-phenoxyphenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B320674.png)

![N-[(4-fluorophenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B320676.png)
![N-[(2-chlorophenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B320678.png)
![N-[(4-methoxyphenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B320679.png)
![N-[(3,4-dichlorophenyl)carbamothioyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B320681.png)
